4-[4-(benzyloxy)phenyl]-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
4-[4-(benzyloxy)phenyl]-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)phenyl]-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyloxyphenyl and phenyl intermediates, followed by their coupling with a pyrazoloquinoline core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)phenyl]-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.
Scientific Research Applications
4-[4-(benzyloxy)phenyl]-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications, including:
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the search for new treatments for diseases such as cancer and neurological disorders.
Industry: The compound’s properties may be exploited in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)phenyl]-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)phenylboronic acid pinacol ester
- 4-(benzyloxy)phenol
- Phenylboronic esters
Uniqueness
Compared to similar compounds, 4-[4-(benzyloxy)phenyl]-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione stands out due to its unique combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H25N3O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-phenyl-4-(4-phenylmethoxyphenyl)-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C29H25N3O3/c33-24-13-7-12-23-26(24)25(20-14-16-22(17-15-20)35-18-19-8-3-1-4-9-19)27-28(30-23)31-32(29(27)34)21-10-5-2-6-11-21/h1-6,8-11,14-17,25,30-31H,7,12-13,18H2 |
InChI Key |
FXEXPFFDOIFJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1 |
Origin of Product |
United States |
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